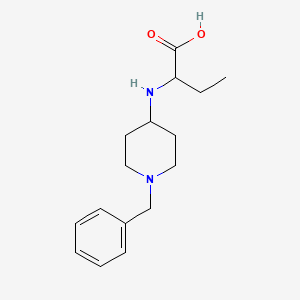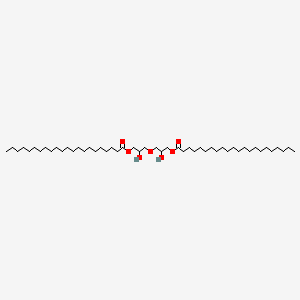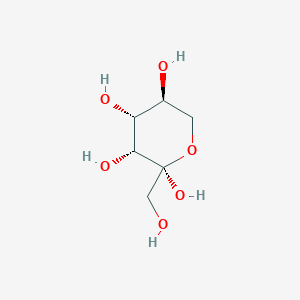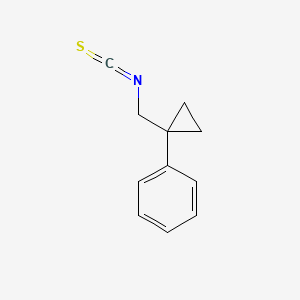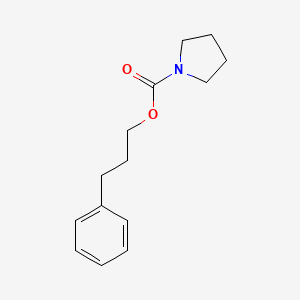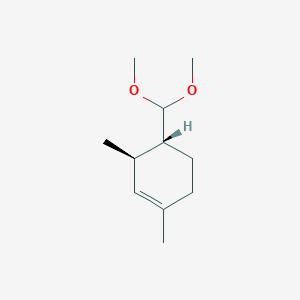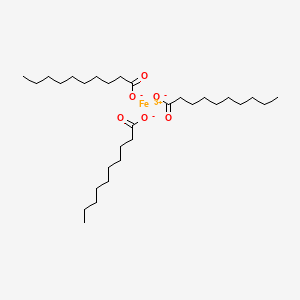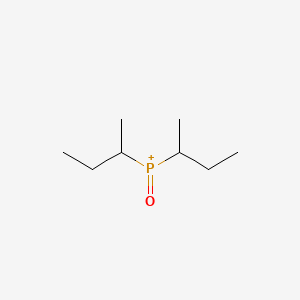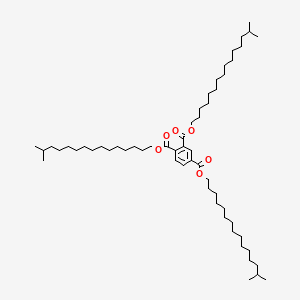
1-((Morpholinecarbonyl)oxy)pyridinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((Morpholinecarbonyl)oxy)pyridinium chloride is a chemical compound with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.675 g/mol . It is known for its unique structure, which includes a pyridinium ring bonded to a morpholinecarbonyl group through an oxygen atom. This compound is often used in various chemical reactions and has significant applications in scientific research.
Métodos De Preparación
The synthesis of 1-((Morpholinecarbonyl)oxy)pyridinium chloride typically involves the reaction of pyridine with morpholinecarbonyl chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain pure this compound .
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
1-((Morpholinecarbonyl)oxy)pyridinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce pyridinium derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
1-((Morpholinecarbonyl)oxy)pyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium salts and other nitrogen-containing compounds.
Biology: This compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-((Morpholinecarbonyl)oxy)pyridinium chloride involves its interaction with molecular targets through its pyridinium and morpholinecarbonyl groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
1-((Morpholinecarbonyl)oxy)pyridinium chloride can be compared with other similar compounds, such as:
Pyridinium chlorochromate: Used as an oxidizing agent in organic synthesis.
Pyridinium tribromide: Employed in bromination reactions.
N-Methylmorpholine N-oxide: Utilized as a co-oxidant in various oxidation reactions.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and applications in different fields. Its combination of a pyridinium ring and a morpholinecarbonyl group provides distinct chemical properties that are not found in other similar compounds.
Propiedades
Número CAS |
57605-17-1 |
|---|---|
Fórmula molecular |
C10H13ClN2O3 |
Peso molecular |
244.67 g/mol |
Nombre IUPAC |
pyridin-1-ium-1-yl morpholine-2-carboxylate;chloride |
InChI |
InChI=1S/C10H13N2O3.ClH/c13-10(9-8-11-4-7-14-9)15-12-5-2-1-3-6-12;/h1-3,5-6,9,11H,4,7-8H2;1H/q+1;/p-1 |
Clave InChI |
IHIQQWNCVPIOSB-UHFFFAOYSA-M |
SMILES canónico |
C1COC(CN1)C(=O)O[N+]2=CC=CC=C2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)

